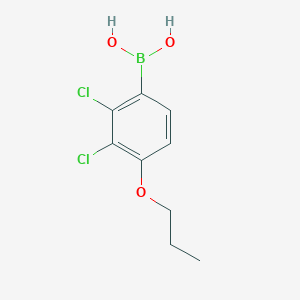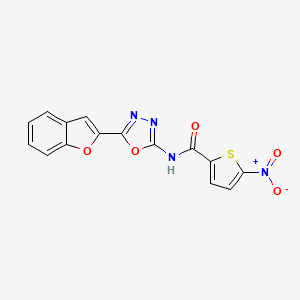
(Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Oxopent-2-en-2-olate and (E)-4-oxopent-2-en-2-olate are two isomers of a chemical compound that belongs to the family of beta-diketones. These compounds have been extensively studied for their biological and chemical properties. The addition of platinum (2+) and chloride ions to these compounds has been shown to enhance their activity and make them useful in various scientific research applications.
Wirkmechanismus
The mechanism of action of the (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex involves the formation of a stable complex with DNA. The complex binds to the DNA and causes damage to the DNA strands, leading to cell death. The complex has also been shown to inhibit the activity of enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. The complex has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex has several advantages for lab experiments. It is highly stable and has a long shelf life. It is also easy to handle and store. However, the complex is expensive and requires specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on the (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex. One direction is the development of new chemotherapeutic agents based on the complex. Another direction is the development of new catalysts for various chemical reactions. Additionally, research can be conducted to further understand the mechanism of action of the complex and its effects on different types of cancer cells.
Synthesemethoden
The synthesis of (Z)-4-Oxopent-2-en-2-olate and (E)-4-oxopent-2-en-2-olate involves the reaction of an aldehyde with an alpha, beta-unsaturated ketone. The reaction is catalyzed by a base and results in the formation of a beta-diketone. The addition of platinum (2+) and chloride ions to the beta-diketone leads to the formation of a complex that is highly active and stable.
Wissenschaftliche Forschungsanwendungen
The (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex has been extensively studied for its biological and chemical properties. It has been shown to have potent anticancer activity and has been used in the development of new chemotherapeutic agents. The complex has also been used in the development of new catalysts for various chemical reactions.
Eigenschaften
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.ClH.Pt/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H;/q;;;+2/p-3/b4-3+;4-3-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMFYGDIESSHDR-SKKUODCZSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO4Pt- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122403011 | |
CAS RN |
12129-03-2 |
Source


|
| Record name | Platinate(1-), (1-acetyl-2-oxopropyl)chloro(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, hydrogen (1:1), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen (1-acetyl-2-oxopropyl)chloro(pentane-2,4-dionato-O,O')platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)
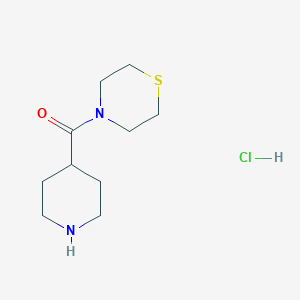
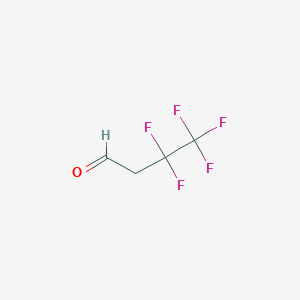
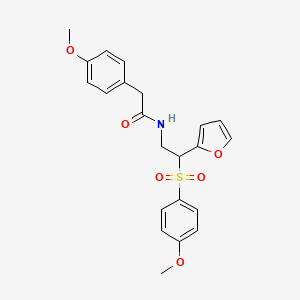
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)

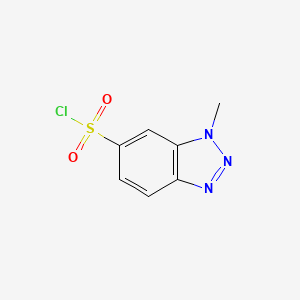
![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
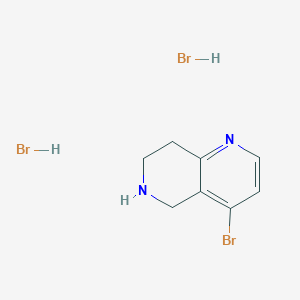
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)
![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)
